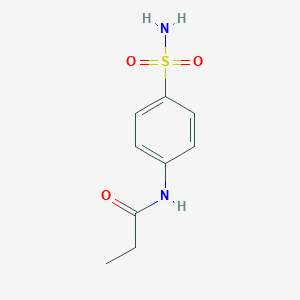

N-(4-sulfamoylphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

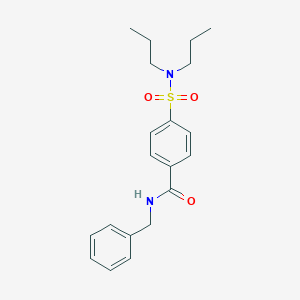

N-(4-Sulfamoyl-phenyl)-propionamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the sulfamoyl group attached to the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Sulfamoyl-phenyl)-propionamide typically involves the reaction of 4-aminobenzenesulfonamide with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable .

Types of Reactions:

Oxidation: N-(4-Sulfamoyl-phenyl)-propionamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(4-Sulfamoyl-phenyl)-propionamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Für sein Potenzial als Enzyminhibitor untersucht, insbesondere bei der Hemmung der Carboanhydrase.

Medizin: Für seine antibakteriellen Eigenschaften und seine potenzielle Verwendung in der Arzneimittelentwicklung erforscht.

5. Wirkmechanismus

Der Wirkmechanismus von N-(4-Sulfamoyl-phenyl)-propionamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen. So kann es beispielsweise die Aktivität der Carboanhydrase hemmen, indem es an deren aktives Zentrum bindet und so verhindert, dass das Enzym die Umwandlung von Kohlendioxid in Bicarbonat katalysiert. Diese Hemmung kann zu verschiedenen physiologischen Wirkungen führen, abhängig vom biologischen Kontext .

Ähnliche Verbindungen:

- N-(4-Sulfamoyl-phenyl)-acetamid

- N-(4-Sulfamoyl-phenyl)-benzamid

- N-(4-Sulfamoyl-phenyl)-butyramid

Vergleich: N-(4-Sulfamoyl-phenyl)-propionamid ist aufgrund seiner spezifischen Propionamidgruppe einzigartig, die im Vergleich zu seinen Analoga unterschiedliche chemische und biologische Eigenschaften verleiht. Beispielsweise kann die Propionamidgruppe die Löslichkeit, Reaktivität und Wechselwirkung der Verbindung mit biologischen Zielstrukturen beeinflussen, wodurch sie zu einer wertvollen Verbindung für spezifische Anwendungen wird .

Wirkmechanismus

The mechanism of action of N-(4-Sulfamoyl-phenyl)-propionamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, depending on the biological context .

Vergleich Mit ähnlichen Verbindungen

- N-(4-Sulfamoyl-phenyl)-acetamide

- N-(4-Sulfamoyl-phenyl)-benzamide

- N-(4-Sulfamoyl-phenyl)-butyramide

Comparison: N-(4-Sulfamoyl-phenyl)-propionamide is unique due to its specific propionamide group, which imparts distinct chemical and biological properties compared to its analogs. For example, the propionamide group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .

Eigenschaften

IUPAC Name |

N-(4-sulfamoylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h3-6H,2H2,1H3,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFCIQSZJXXOLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4708-37-6 |

Source

|

| Record name | N-(4-sulfamoylphenyl)propanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q424VDF6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B300176.png)

![2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B300178.png)

![N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B300182.png)

![N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B300185.png)

![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium](/img/structure/B300186.png)

![1-(4-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B300188.png)

![N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea](/img/structure/B300189.png)

![1-[2-(4-bromophenyl)-2-oxoethyl]quinolinium](/img/structure/B300193.png)

![N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium](/img/structure/B300194.png)

![N,N-diethyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B300204.png)